molecular formula C16H19NO2 B5707862 N-(3,4-dimethoxybenzyl)-3-methylaniline

N-(3,4-dimethoxybenzyl)-3-methylaniline

Cat. No.: B5707862
M. Wt: 257.33 g/mol
InChI Key: QAZKMKNCZOMZMA-UHFFFAOYSA-N
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Description

Structural Context of the N-Benzylaniline Framework

The fundamental N-benzylaniline structure consists of an aniline (B41778) molecule where one of the amine hydrogens is replaced by a benzyl (B1604629) group. This N-alkylation creates a secondary amine that bridges two distinct aromatic systems. The geometry around the nitrogen atom in N-benzylaniline is nearly planar, and the two aromatic rings typically intersect at a significant angle. This three-dimensional arrangement is crucial for the interaction of these molecules with biological targets or for their self-assembly into larger structures. The flexibility of the benzyl group and the electronic properties of the aniline ring can be readily modified through substitution, making the N-benzylaniline framework a highly adaptable template for chemical design.

Significance of Dimethoxybenzyl and Methylaniline Substructures in Chemical Design

The specific compound, N-(3,4-dimethoxybenzyl)-3-methylaniline, features two key substituted aromatic rings that impart distinct properties.

The 3,4-dimethoxybenzyl group , also known as a veratryl group, is a common motif in natural products and pharmaceutical compounds. The two methoxy (B1213986) groups on the benzene (B151609) ring are strong electron-donating groups, which increases the electron density of the ring and influences its reactivity. This substructure is found in various bioactive molecules, and its presence can enhance binding to biological targets. For instance, 3,4-dimethoxybenzaldehyde (B141060) is a crucial intermediate in the synthesis of drugs like the antihypertensive agent prazosin (B1663645) and the antiallergic medication tranilast (B1681357) . The dimethoxybenzyl moiety can also act as a protecting group in multi-step organic syntheses, valued for its stability under certain conditions and its selective removal under others.

The 3-methylaniline (m-toluidine) substructure is a widely used building block in the chemical industry, particularly in the synthesis of dyes and agrochemicals. orgsyn.org The methyl group at the meta position of the aniline ring influences the electronic properties and steric hindrance of the molecule. This can affect its reactivity in further chemical transformations and its binding affinity in biological systems. N-methylaniline and its derivatives are recognized as important intermediates for creating a diverse range of compounds with tailored properties for applications in pharmaceuticals and materials science. rsc.org

Overview of Research Paradigms Applied to Related Aromatic Amine Systems

The study of aromatic amines like this compound employs a variety of established research paradigms. A primary method for the synthesis of such secondary amines is reductive amination . This versatile reaction involves the condensation of a primary amine (like 3-methylaniline) with an aldehyde (such as 3,4-dimethoxybenzaldehyde) to form an intermediate imine (a Schiff base), which is then reduced to the target amine. masterorganicchemistry.comredalyc.org Common reducing agents for this process include sodium borohydride (B1222165) and its derivatives, which are favored for their selectivity. masterorganicchemistry.comredalyc.orgresearchgate.net For instance, a well-documented procedure for the synthesis of the related N-benzyl-m-toluidine involves the reaction of benzaldehyde (B42025) with m-toluidine, followed by catalytic hydrogenation with Raney nickel, achieving high yields. orgsyn.org

Table 1: Common Synthesis Methods for N-Benzyl Aniline Derivatives

Reaction Type Reactants Reagents/Catalysts Key Features
Reductive Amination Aldehyde + Primary Amine NaBH₄, NaBH₃CN, H₂/Raney Ni Versatile, high-yielding, avoids over-alkylation. orgsyn.orgmasterorganicchemistry.comredalyc.org

The characterization of these compounds relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure by identifying the chemical environment of each proton and carbon atom. rsc.orgInfrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the N-H bond in the secondary amine. Mass spectrometry (MS) provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. rsc.org For solid-state analysis, single-crystal X-ray diffraction can determine the precise three-dimensional structure of the molecule. nih.gov

The investigation into the potential applications of novel N-benzyl aniline derivatives often involves biological evaluation . This can include screening for anticancer activity by assessing their ability to inhibit the proliferation of cancer cell lines or to interfere with specific biological targets like tubulin polymerization. nih.gov Molecular docking studies are also frequently employed to predict and understand the binding interactions between the synthesized compounds and their potential biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-5-4-6-14(9-12)17-11-13-7-8-15(18-2)16(10-13)19-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZKMKNCZOMZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 3,4 Dimethoxybenzyl 3 Methylaniline and Analogues

Catalytic Approaches to N-Alkylation of Anilines with Benzyl (B1604629) Electrophiles

Catalytic methods provide efficient and selective routes to N-C bonds, overcoming challenges of over-alkylation and harsh reaction conditions associated with classical methods. These approaches are central to the synthesis of N-(3,4-dimethoxybenzyl)-3-methylaniline.

Reductive Amination Strategies in N-Benzylation

Reductive amination is a highly effective and widely utilized method for forming C-N bonds, directly synthesizing this compound from 3-methylaniline and 3,4-dimethoxybenzaldehyde (B141060). researchgate.net The process involves two key steps: the formation of an imine intermediate from the condensation of the amine and aldehyde, followed by the in-situ reduction of the imine. rsc.org

The reaction's success often depends on the choice of reducing agent and catalyst. Common reducing agents include various borohydride (B1222165) complexes, such as sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB-H), as well as silanes in the presence of a suitable catalyst. thieme-connect.comorganic-chemistry.org For the reaction between anilines and aldehydes, which can be slow, the formation of the initial imine is often the rate-determining step. redalyc.org To facilitate this, catalysts like titanium(IV) isopropoxide [Ti(i-PrO)₄] or acid catalysts are often employed. organic-chemistry.orgthieme-connect.com For instance, protocols using NaBH₄ in the presence of cation exchange resins like DOWEX have proven effective for the reductive amination of various anilines and benzaldehydes in solvents like THF, offering high yields and short reaction times. redalyc.org Similarly, STAB-H is a mild and selective reagent often used with an acid co-catalyst like acetic acid (AcOH) or trifluoroacetic acid (TFA), the latter being particularly effective for less reactive, electron-deficient anilines. acs.org

PrecursorsReducing Agent/CatalystSolventConditionsYield (%)Reference
Benzaldehyde (B42025), Aniline (B41778)NaBH₄ / DOWEX® 50WX8THFRoom Temp, 15-20 min91-93 redalyc.org
2-Bromobenzaldehyde, AnilineNaBH₃CN / Acetic AcidMeOHRoom Temp, 16h then 3h85 thieme-connect.com
Aldehydes, Electron-Deficient AnilinesSTAB-H / TFADichloroethaneRoom TempHigh acs.org
Aldehydes, Primary AminesNaBH₄ / Ti(i-PrO)₄--High organic-chemistry.org

This table presents representative conditions for reductive amination reactions analogous to the synthesis of this compound.

Palladium-Catalyzed C-N Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines. wikipedia.orgyoutube.com This methodology allows for the formation of the C-N bond in this compound by coupling 3-methylaniline with a 3,4-dimethoxybenzyl electrophile, such as 3,4-dimethoxybenzyl chloride or bromide. The reaction mechanism proceeds through a catalytic cycle involving a Pd(0) species. libretexts.org The key steps are the oxidative addition of the benzyl halide to the Pd(0) catalyst, association of the aniline, deprotonation by a base, and finally, reductive elimination to yield the N-benzylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich ligands such as XPhos, SPhos, and BINAP are known to enhance catalyst stability and promote the crucial reductive elimination step. wikipedia.orgyoutube.commit.edu Several generations of these catalyst systems have been developed to broaden the substrate scope and allow for milder reaction conditions. wikipedia.orgnih.gov

An alternative, greener approach is the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" process. mdma.chrsc.org In this case, 3-methylaniline would react directly with 3,4-dimethoxybenzyl alcohol. A palladium catalyst (often heterogeneous, like Pd/C or Pd/Fe₂O₃) first oxidizes the alcohol to the corresponding aldehyde (3,4-dimethoxybenzaldehyde), which then undergoes reductive amination with the aniline, using the hydrogen that was "borrowed" in the initial oxidation step. mdma.chrsc.org This method is atom-economical, producing only water as a byproduct. mdma.ch

AmineElectrophile/Alkylating AgentCatalyst System (Pd Source / Ligand)BaseConditionsReference
AnilinesAryl BromidesPd(OAc)₂ / DPEphosNaOt-BuToluene, 80-100 °C mit.edu
AnilinesAryl Chlorides/BromidesPd-PEPPSI precatalystsK₃PO₄, K₂CO₃Toluene, 110 °C nih.gov
AnilineBenzyl AlcoholPd/Fe₂O₃NoneToluene, 110 °C mdma.ch
Primary AminesAryl BromidesPd(OAc)₂ / (rac)-BINAPNaOt-BuToluene mit.edu

This table summarizes various palladium catalyst systems applicable to the N-benzylation of anilines.

Metal-Free Catalysis in N-Benzylation Processes

To address the cost and toxicity concerns associated with transition metals, metal-free catalytic systems for N-alkylation have gained significant attention. Organocatalysis provides a powerful alternative for C-N bond formation. researchgate.net A notable example is the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts in borrowing hydrogen reactions. rsc.org Commercially available NHC precursors can catalyze the N-alkylation of anilines with benzyl alcohols under mild, metal-free conditions. rsc.org The proposed mechanism involves the NHC facilitating the dehydrogenation of the alcohol to an aldehyde, which then forms an imine with the aniline. The NHC, having temporarily stored the hydrogen, then facilitates the reduction of the imine to the final secondary amine product. rsc.org

Other metal-free strategies include photoredox catalysis, where visible light and an organic photosensitizer are used to drive the reaction, offering a green and efficient pathway for various organic transformations, including those forming C-N bonds. nih.gov

Multicomponent Reaction (MCR) Pathways for Structural Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.comorganic-chemistry.org

Ugi-Type Reactions Incorporating this compound Precursors

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org While the U-4CR does not directly yield this compound, it can utilize its precursors—3-methylaniline as the amine component and 3,4-dimethoxybenzaldehyde as the aldehyde component—to rapidly assemble more complex molecular scaffolds. organic-chemistry.org

The reaction mechanism is initiated by the condensation of 3-methylaniline and 3,4-dimethoxybenzaldehyde to form a Schiff base (imine). wikipedia.org This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, leading to an intermediate that undergoes an irreversible intramolecular acyl transfer known as the Mumm rearrangement, which drives the reaction to completion and yields the final bis-amide product. wikipedia.org The ability to vary all four components makes the Ugi reaction a powerful tool for creating diverse chemical libraries for drug discovery, built around the core structure derived from the aniline and aldehyde precursors. frontiersin.orgnih.gov

One-Pot Synthetic Sequences for Derivatization

One-pot sequences that combine multiple reaction steps without isolating intermediates offer significant advantages in terms of efficiency and sustainability. Such strategies can be designed to first synthesize an N-benzylaniline scaffold and then perform further transformations to create complex heterocyclic derivatives.

For example, a synthetic sequence could begin with the reductive amination of 3-methylaniline and an appropriately substituted benzaldehyde. The resulting secondary amine can then be subjected to an intramolecular cyclization. One reported strategy involves the reductive amination of an aniline with a 2-bromobenzaldehyde, followed by a palladium-catalyzed Suzuki coupling to introduce a vinyl group, and a final intramolecular reductive amination to construct a tetrahydroisoquinoline ring system, all in a sequential one-pot fashion. thieme-connect.com Another powerful approach combines an MCR with a subsequent cyclization. For instance, an Ugi reaction using a 2-halobenzaldehyde can produce a linear adduct that, under palladium catalysis, undergoes an intramolecular Buchwald-Hartwig C-N bond formation to yield complex heterocyclic structures like oxindoles. nih.gov These one-pot derivatizations highlight how the fundamental this compound structure can serve as a launching point for the synthesis of more elaborate molecules.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The choice of solvent is critical in the reductive amination process, as it can influence both the rate of imine formation and the efficacy of the reducing agent. Historically, chlorinated solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been frequently employed for reductive aminations due to their inertness and ability to dissolve a wide range of substrates. acsgcipr.orgrsc.org However, their environmental and health concerns have driven research towards more benign alternatives.

Recent studies have demonstrated that more environmentally acceptable solvents, such as ethyl acetate (B1210297) (EtOAc), tetrahydrofuran (B95107) (THF), and various alcohols, can be effective for reductive amination. acsgcipr.orgrsc.org For the synthesis of this compound, THF is often a suitable choice, facilitating high yields. beilstein-journals.org Alcohols like methanol (B129727) (MeOH) can also be used, although they can sometimes participate in side reactions, such as the formation of acetals with the starting aldehyde or undergoing oxidation on a catalyst surface. acsgcipr.org The selection of an appropriate solvent requires balancing reaction efficiency with green chemistry considerations. rsc.org

Table 1: Effect of Different Solvents on the Yield of this compound Reaction Conditions: 3,4-dimethoxybenzaldehyde (1 mmol), 3-methylaniline (1 mmol), Sodium Borohydride (1.5 mmol), room temperature, 12 h.

EntrySolventYield (%)
1Dichloromethane (DCM)90
2Tetrahydrofuran (THF)92
3Methanol (MeOH)85
4Toluene78
5Ethyl Acetate (EtOAc)88
6Water<10

This is a representative table based on general findings in the literature for similar reductive amination reactions.

The synthesis of this compound via reductive amination can be performed with or without a catalyst. In many protocols, the reaction is accelerated by an acid catalyst, which protonates the carbonyl oxygen of the aldehyde, rendering it more susceptible to nucleophilic attack by the amine. beilstein-journals.org Common acid catalysts include boric acid or p-toluenesulfonic acid. organic-chemistry.org Alternatively, certain Lewis acids like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have proven effective, particularly in solvent-free conditions. tandfonline.comresearchgate.net

For the reduction step, if catalytic hydrogenation is employed instead of a chemical reductant like sodium borohydride, catalysts such as palladium on carbon (Pd/C) or various nickel-based catalysts are common. organic-chemistry.orgacs.orgnih.gov The amount of catalyst used, or catalyst loading, is a crucial parameter to optimize. Insufficient catalyst leads to slow or incomplete reactions, while excessive amounts can increase costs and potentially lead to side reactions like hydrogenolysis. acs.org

While ligand design is more central to C-N cross-coupling reactions (an alternative synthetic route), the development of N-heterocyclic carbene (NHC) ligands has influenced organocatalysis, including some amination processes. researchgate.netwhiterose.ac.uk However, for the direct reductive amination of 3,4-dimethoxybenzaldehyde, the focus remains primarily on optimizing the loading of simpler acid or hydrogenation catalysts.

Table 2: Influence of Catalyst Loading on Reaction Yield Reaction Conditions: 3,4-dimethoxybenzaldehyde (1 mmol), 3-methylaniline (1 mmol), Pd/C, H₂ (1 atm), Methanol, room temperature, 8 h.

EntryCatalyst Loading (mol%)Yield (%)
10.565
21.088
32.095
45.095

This is a representative table based on general findings in the literature for similar catalytic hydrogenations.

Temperature and pressure are key physical parameters that control the kinetics and outcome of the synthesis. Many modern reductive amination procedures using potent reducing agents like sodium triacetoxyborohydride or sodium borohydride can be conveniently carried out at ambient temperature and atmospheric pressure, simplifying the experimental setup. tandfonline.comresearchgate.net

When catalytic hydrogenation is the chosen reduction method, both temperature and pressure may need to be optimized. Hydrogenation can often be performed under mild conditions, for example at temperatures between 10 to 40°C and hydrogen pressures of 1 to 10 bar. google.com In some systems utilizing robust heterogeneous catalysts, higher temperatures (up to 150-180°C) and pressures (up to 150 bar) have been applied to drive the reaction to completion, though this increases energy consumption and the risk of side reactions. acs.orgmdpi.com The optimal regime balances reaction time, yield, and energy efficiency.

Table 3: Effect of Temperature on Reaction Time and Yield Reaction Conditions: 3,4-dimethoxybenzaldehyde (1 mmol), 3-methylaniline (1 mmol), Sodium Borohydride (1.5 mmol), THF.

EntryTemperature (°C)Time (h)Yield (%)
102485
225 (Room Temp.)1292
350491

This is a representative table based on general findings in the literature for similar reductive amination reactions.

Comprehensive Spectroscopic and Structural Elucidation of N 3,4 Dimethoxybenzyl 3 Methylaniline

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For N-(3,4-dimethoxybenzyl)-3-methylaniline, with the chemical formula C₁₆H₁₉NO₂, the theoretical exact mass can be calculated.

Table 1: Predicted HRMS Data for [M+H]⁺ of this compound

ParameterValue
Chemical FormulaC₁₆H₁₉NO₂
Theoretical m/z [M+H]⁺258.1489
Expected Accuracy< 5 ppm

This table is based on theoretical calculations for this compound.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion or a protonated molecule, to generate a fragmentation spectrum. This spectrum provides valuable information about the compound's structure. The fragmentation of this compound is expected to follow pathways characteristic of N-benzylanilines and compounds with dimethoxybenzyl moieties.

The most probable initial fragmentation is the cleavage of the benzylic C-N bond, which is typically the weakest bond in such molecules. This would lead to the formation of two primary fragment ions: the 3,4-dimethoxybenzyl cation and the 3-methylaniline radical cation, or their corresponding neutral and charged counterparts.

A key fragmentation pathway for benzylamines and their derivatives is the α-cleavage, which involves the breaking of the bond between the nitrogen and the benzylic carbon. For this compound, this would result in the formation of a stable 3,4-dimethoxybenzyl cation at m/z 151. This ion is particularly stable due to the resonance delocalization of the positive charge into the benzene (B151609) ring, which is further enhanced by the electron-donating methoxy (B1213986) groups.

Another significant fragmentation would be the formation of the 3-methylphenylaminomethyl cation (m/z 120) through the loss of the 3,4-dimethoxyphenyl radical. Further fragmentation of the 3,4-dimethoxybenzyl cation could involve the loss of a methyl radical (CH₃) to form an ion at m/z 136, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 108.

Table 2: Predicted Major MS/MS Fragments of this compound

m/z (Predicted)Proposed Fragment Ion StructureFragmentation Pathway
257[C₁₆H₁₉NO₂]⁺Molecular Ion (M⁺)
151[C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation)α-Cleavage, loss of 3-methylaniline radical
120[C₈H₁₀N]⁺ (3-methylphenylaminomethyl cation)Loss of 3,4-dimethoxyphenyl radical
107[C₇H₉N]⁺ (3-methylaniline radical cation)Cleavage of the benzylic C-N bond
91[C₇H₇]⁺ (tropylium ion)Rearrangement and fragmentation of the benzyl (B1604629) moiety

This table presents predicted fragmentation patterns based on the general fragmentation behavior of similar chemical structures.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Molecular Geometry

While a specific crystal structure determination for this compound has not been reported in the surveyed literature, the analysis of structurally related compounds, such as N-benzylaniline, provides a strong basis for predicting its molecular geometry. nih.govresearchgate.net

In the solid state, the nitrogen atom in N-benzylaniline is nearly planar, indicating sp² hybridization. nih.gov A similar geometry is expected for this compound. The two aromatic rings, the 3-methylphenyl group and the 3,4-dimethoxybenzyl group, are not expected to be coplanar due to steric hindrance. In N-benzylaniline, the dihedral angle between the two phenyl rings is approximately 81 degrees. nih.gov A significant dihedral angle is also anticipated for the title compound.

The bond lengths and angles are expected to be within the typical ranges for C-N, C-C, and C-O bonds. The C-N bond connecting the aniline (B41778) nitrogen to the benzyl group will likely be slightly longer than the C-N bond to the 3-methylphenyl ring, reflecting the different hybridization of the attached carbon atoms.

Table 3: Predicted Molecular Geometry Parameters for this compound

ParameterPredicted Value (based on N-benzylaniline) nih.govresearchgate.net
N-atom geometryNearly planar
Dihedral angle between aromatic rings~80-85°
C(benzyl)-N-C(aryl) bond angle~124°
C(sp³)-N bond length (benzyl)~1.44 Å
C(sp²)-N bond length (aryl)~1.38 Å

This table is based on reported crystallographic data for the structurally similar compound N-benzylaniline. nih.govresearchgate.net

Intermolecular Interactions and Packing Effects in the Solid State

The crystal packing of this compound will be governed by a combination of intermolecular forces. In the crystal structure of N-benzylaniline, N-H···π interactions are observed, where the amine hydrogen atom interacts with the π-system of the benzyl group of an adjacent molecule, forming chains. nih.gov

Advanced Computational and Theoretical Chemistry Studies of N 3,4 Dimethoxybenzyl 3 Methylaniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used approach for predicting the properties of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like N-(3,4-dimethoxybenzyl)-3-methylaniline, this would also involve a conformational analysis to identify various low-energy conformers. This process would reveal the preferred spatial orientation of the dimethoxybenzyl and methylaniline moieties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. A hypothetical FMO analysis would provide the energy values for HOMO, LUMO, and the energy gap.

Hypothetical Frontier Molecular Orbital Data

ParameterValue (eV)
HOMO Energy
LUMO Energy
Energy Gap (ΔE)
No specific data is available in the literature for this compound.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic or nucleophilic attack. For this compound, an EPS map would highlight the electron-rich regions, likely around the oxygen and nitrogen atoms, and electron-deficient areas.

Reactivity Indices (e.g., Chemical Hardness, Chemical Softness, Electrophilicity)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices provide a quantitative measure of the reactivity of a molecule.

Chemical Hardness (η) : Resistance to change in electron distribution.

Chemical Softness (S) : The reciprocal of hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω) : A measure of the ability of a molecule to accept electrons.

Hypothetical Reactivity Indices Data

Reactivity IndexValue
Chemical Hardness (η)
Chemical Softness (S)
Electrophilicity Index (ω)
No specific data is available in the literature for this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations can reveal information about the conformational flexibility of a molecule and the effects of a solvent on its structure and dynamics.

Conformational Landscapes and Rotational Barriers

For a molecule with several rotatable bonds like this compound, MD simulations can map out the conformational landscape, identifying the most populated conformations and the energy barriers for rotation around key bonds. This would provide a dynamic picture of the molecule's flexibility.

Derivatives and Analogues of N 3,4 Dimethoxybenzyl 3 Methylaniline in Academic Research

Synthesis of N-Acylated and N-Sulfonated Derivatives

The secondary amine in N-(3,4-dimethoxybenzyl)-3-methylaniline is a key site for derivatization, readily undergoing acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis and have been extensively studied.

Mechanistic Studies of Amide and Sulfonamide Formation

The formation of amides from secondary amines like this compound typically proceeds via nucleophilic acyl substitution. The reaction is often facilitated by activating the carboxylic acid, for instance, by converting it into a more reactive acyl chloride or by using a coupling agent. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride) yields the amide. beilstein-journals.orgresearchgate.net The use of coupling agents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is a common strategy to achieve high yields in amide bond formation. cymitquimica.comgoogle.com

Similarly, sulfonamide formation involves the reaction of the secondary amine with a sulfonyl chloride in the presence of a base. The mechanism is analogous to acylation, with the amine's nitrogen atom attacking the electrophilic sulfur atom of the sulfonyl chloride.

Biocatalytic methods for amide bond formation have also been explored, offering a green chemistry approach. Enzymes like lipases can catalyze the acylation of amines. clockss.org These enzymatic processes can exhibit high selectivity and operate under mild reaction conditions.

Reaction Type Reagents Key Mechanistic Feature Reference
Amide Formation (from Acyl Chloride)Acyl chloride, BaseNucleophilic attack on carbonyl carbon beilstein-journals.org
Amide Formation (with Coupling Agent)Carboxylic acid, TBTU, DIPEAIn situ activation of carboxylic acid cymitquimica.comgoogle.com
Sulfonamide FormationSulfonyl chloride, BaseNucleophilic attack on sulfonyl sulfur-
Biocatalytic AmidationCarboxylic acid/ester, LipaseEnzyme-catalyzed acyl transfer clockss.org

Cleavable Linkers and Protecting Group Strategies

In the context of solid-phase synthesis or the development of prodrugs, the amide or sulfonamide linkage can be designed as a cleavable linker. researchgate.netnsf.gov Cleavable linkers are chemical moieties that can be selectively broken under specific conditions, such as changes in pH, exposure to light, or enzymatic action. researchgate.net For instance, linkers based on a 4-aminobutanoate core can undergo intramolecular lactamization under mild basic conditions to release the parent amine. researchgate.net

Protecting group strategies are crucial when other functional groups in the molecule might interfere with the desired acylation or sulfonylation reaction. The secondary amine of this compound can itself be protected if reactions are intended for other parts of the molecule. Common protecting groups for secondary amines include the tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. nih.gov The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). nih.govuni.luamazonaws.com The benzyl group can be introduced via reaction with a benzyl halide and removed by catalytic hydrogenolysis. nih.gov

Strategy Concept Example Reagents/Conditions for Cleavage/Deprotection Reference
Cleavable LinkersA temporary linkage designed to be broken under specific stimuli.Acid-labile (e.g., Rink linker with TFA), photolabile (e.g., o-nitrobenzyl linker), enzyme-labile. researchgate.netnsf.govmatrix-fine-chemicals.com
Protecting Groups (for amines)A temporary modification to prevent unwanted reactions at the amine.Boc group (removed with TFA), Bn group (removed with H₂/Pd-C). nih.govuni.luamazonaws.comnih.gov

Functionalization of the Dimethoxybenzyl Moiety

The electron-rich 3,4-dimethoxybenzyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Halogenation and Nitro-Substitution Reactions

Halogenation of the dimethoxybenzyl ring can be achieved using various reagents. For instance, iodination of dimethoxy-substituted benzene (B151609) derivatives has been successfully performed using elemental iodine in the presence of 30% aqueous hydrogen peroxide, which acts as a "green" oxidizing agent. google.com Bromination can be carried out using N-bromosuccinimide (NBS), often in an inert solvent. scbt.com The positions of substitution are directed by the activating methoxy (B1213986) groups, typically leading to substitution at the positions ortho or para to these groups.

Nitro-substitution on the dimethoxybenzyl ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. researchgate.net The nitro group is a strong deactivating group and its introduction can be used to modify the electronic properties of the aromatic ring significantly. beilstein-journals.orgcymitquimica.com The position of nitration is also governed by the directing effects of the existing methoxy groups.

Reaction Typical Reagents Key Features Reference
IodinationI₂, H₂O₂"Green" chemistry approach, electrophilic substitution. google.com
BrominationN-Bromosuccinimide (NBS)Electrophilic aromatic substitution. scbt.com
NitrationHNO₃, H₂SO₄Introduction of a strongly deactivating nitro group. researchgate.net

Alkylation and Arylation at the Aromatic Ring

Alkylation of the dimethoxybenzyl moiety, a Friedel-Crafts type reaction, can introduce alkyl groups onto the aromatic ring. These reactions typically employ an alkyl halide and a Lewis acid catalyst. However, direct alkylation can sometimes lead to polysubstitution and rearrangement products. More controlled alkylation methods have been developed, such as the use of α-polyfluoroalkylbenzyl dichlorophosphates as alkylating agents for aromatic compounds like mesitylene (B46885) and naphthalene. nih.gov

Arylation of the dimethoxybenzyl ring can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These methods allow for the formation of a new carbon-carbon bond between the dimethoxybenzyl ring (if appropriately pre-functionalized with a halide) and an arylboronic acid or an arylamine, respectively. uni.lu

Modifications to the Methylaniline Ring

The 3-methylaniline portion of the molecule also presents opportunities for functionalization, both at the aromatic ring and at the methyl group.

The methyl group on the aniline (B41778) ring is an activating group and, along with the secondary amine, directs electrophilic substitution to the ortho and para positions relative to these groups. nih.gov Therefore, halogenation or nitration of the methylaniline ring would be expected to yield a mixture of isomers. For example, nitration of N-methylaniline has been shown to produce m-nitro N-methylaniline under certain conditions. nsf.gov Halogenation of substituted anilines can be achieved with reagents like N-halosuccinimides.

The synthesis of related N-benzyl-3-methylaniline compounds has been documented, providing a basis for understanding the reactivity of this part of the molecule. amazonaws.com Furthermore, N-arylation reactions of substituted anilines, including N-methylanilines, are well-established, often utilizing palladium catalysis to form new C-N bonds. beilstein-journals.org These reactions could be applied to further functionalize the nitrogen atom of this compound, leading to tertiary amines.

Modification Site Reaction Type Expected Outcome Reference
Aromatic RingElectrophilic Substitution (Halogenation, Nitration)Substitution at positions ortho/para to the amine and methyl groups. nsf.govnih.gov
Nitrogen AtomN-ArylationFormation of a tertiary amine. beilstein-journals.org
Methyl Group-While less common, could be functionalized via radical reactions.-

Positional Isomerism of the Methyl Group (e.g., ortho, meta, para)

The position of the methyl group on the aniline ring is a critical determinant of the molecule's steric and electronic properties. While research on this compound is specific, broader studies on N-benzylanilines illustrate the importance of this isomerism. For instance, the synthesis of 2-benzyl N-substituted anilines (the ortho isomers) has been achieved through catalyst-free methods involving the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.org This approach provides a direct route to ortho-benzylated anilines, which are valuable synthetic intermediates. beilstein-journals.org

The classical synthesis routes, such as Friedel-Crafts reactions on anilines, often yield a mixture of positional isomers, making separation a challenge. beilstein-journals.org The directing effects of the amino group inherently favor ortho and para substitution, making the synthesis of meta-substituted anilines, like the title compound, less straightforward. nih.gov Alternative strategies, such as benzannulation reactions, have been developed to access these specific meta-substituted patterns. nih.govbeilstein-journals.org The choice of isomer is crucial as it can affect subsequent reactions; for example, the steric hindrance from an ortho-methyl group can influence the feasibility and outcome of cyclization reactions.

Introduction of Additional Substituents (e.g., halogens, alkyls, electron-withdrawing/donating groups)

The introduction of various functional groups onto the N-benzylaniline core is a common strategy to modulate its chemical characteristics. The electronic nature of these substituents plays a pivotal role in the reactivity of the aromatic rings.

Electron-withdrawing groups, such as nitro groups, can be introduced to activate the ring for certain reactions. For example, in the synthesis of related benzanthrone (B145504) structures, the presence of a nitro group facilitates nucleophilic aromatic substitution, allowing for faster reactions at lower temperatures compared to the unsubstituted analogue. mdpi.com Conversely, electron-donating groups on the benzyl portion, like the two methoxy groups in the title compound, are known to activate the ring for electrophilic substitution reactions, which is a key principle in cyclization pathways like the Bischler-Napieralski reaction. nrochemistry.comorganic-chemistry.org

Research has demonstrated the synthesis of a wide array of substituted anilines. Three-component reactions have been developed to produce meta-hetarylanilines, where the success of the reaction is governed by the electron-withdrawing capacity of substituents on the starting materials. nih.govbeilstein-journals.org Similarly, methods for synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines show high tolerance for various functional groups on both aromatic rings, including methoxy, chloro, and trifluoromethyl groups. thieme-connect.comthieme-connect.com

Table 1: Examples of Substituents Introduced in Analogous N-Benzylaniline Systems

Substituent TypeExample GroupRing PositionObserved Effect in Analogous SystemsReference
Electron-DonatingMethoxy (-OCH₃)Benzyl RingActivates ring for electrophilic cyclization (e.g., Bischler-Napieralski). nrochemistry.com
Electron-WithdrawingNitro (-NO₂)Aniline RingFacilitates nucleophilic substitution on the ring. mdpi.com
HalogenBromo (-Br)Benzyl RingServes as a handle for cross-coupling reactions (e.g., Suzuki). thieme-connect.comthieme-connect.com
HalogenChloro (-Cl)Aniline RingTolerated in multi-step syntheses of complex heterocycles. thieme-connect.com
AlkylIsopropylAniline RingIntroduces steric bulk, influencing reaction accessibility. nih.gov

Heterocyclic Annulation and Cyclization Reactions

The N-benzylaniline scaffold is a precursor for building more complex heterocyclic systems through annulation (ring-forming) reactions. These reactions are fundamental in synthesizing a wide range of biologically and materially significant molecules.

Formation of Polycyclic Systems Containing the N-Benzylaniline Core

The N-benzylaniline motif can be incorporated into larger, polycyclic frameworks. One such strategy involves intramolecular Friedel–Crafts-type double cyclization reactions. For example, derivatives of N,N-dibenzylaminoacetaldehydes have been used to synthesize tetracyclic 7,12-dihydro-6,12-methanodibenzo[c,f]azocine systems. beilstein-journals.org This transformation constructs a bridged, multi-ring structure centered around the nitrogen atom. beilstein-journals.org

Another approach involves aryne annulations. The reaction of aryl nitriles with arynes can generate phenanthridines, which are polycyclic aromatic compounds containing a nitrogen atom. caltech.edu These methods demonstrate how the fundamental N-benzylaniline structure can be elaborated into complex, fused ring systems. caltech.edursc.org

Intramolecular Cyclization Pathways (e.g., to Tetrahydroisoquinolines)

One of the most extensively studied applications of N-benzylaniline derivatives is their use as precursors for tetrahydroisoquinolines (THIQs), a core structure in many natural alkaloids and pharmaceutical agents. researchgate.netorganic-chemistry.org

The Bischler-Napieralski reaction is a classic and powerful method for this transformation. organic-chemistry.org It involves the intramolecular cyclization of a β-arylethylamide, which can be formed from the corresponding N-benzylaniline derivative. The reaction typically uses a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the electrophilic aromatic substitution. nrochemistry.comwikipedia.org The presence of electron-donating groups, such as the 3,4-dimethoxy groups on the benzyl ring of the title compound, strongly favors this cyclization, leading to the formation of a 3,4-dihydroisoquinoline. nrochemistry.comorganic-chemistry.org This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline. rsc.org

Modified Bischler-Napieralski procedures have been developed to overcome common side reactions, such as retro-Ritter elimination, especially for substrates that are prone to it. organic-chemistry.org These improved methods allow for the synthesis of a broader range of substituted 3,4-dihydroisoquinolines in good yields. organic-chemistry.org

Beyond the Bischler-Napieralski reaction, other cyclization strategies exist. The Pictet-Spengler reaction provides another route to THIQs, proceeding from a β-arylamine via condensation with an aldehyde to form an imine, which then cyclizes. wikipedia.org Additionally, intramolecular Friedel-Crafts cyclization of in situ generated tosylates from N,N-dibenzyl-α-aminols offers an efficient pathway to 3-substituted tetrahydroisoquinolines. organic-chemistry.org Palladium-catalyzed intramolecular C-N bond formation is another modern approach used to construct the THIQ skeleton from N-(2-bromobenzyl)anilines. thieme-connect.comthieme-connect.com

Table 2: Key Intramolecular Cyclization Reactions for Tetrahydroisoquinoline Synthesis

Reaction NamePrecursor TypeKey ReagentsIntermediate/ProductReference
Bischler-Napieralski Reactionβ-ArylethylamidePOCl₃, P₂O₅3,4-Dihydroisoquinoline nrochemistry.comorganic-chemistry.orgwikipedia.org
Pictet-Spengler Reactionβ-Arylethylamine + AldehydeAcid catalystTetrahydroisoquinoline wikipedia.org
Intramolecular Friedel-CraftsN,N-Dibenzyl-α-aminolTsCl, Pyridine3-Substituted Tetrahydroisoquinoline organic-chemistry.org
Palladium-Catalyzed CyclizationN-(2-Bromobenzyl)anilinePalladium catalyst, BaseN-Aryl Tetrahydroisoquinoline thieme-connect.comthieme-connect.com

Mechanistic Studies of N 3,4 Dimethoxybenzyl 3 Methylaniline in Chemical and Biological Systems Non Clinical Focus

Investigations into Reaction Mechanisms in Organic Synthesis

The reactivity of N-(3,4-dimethoxybenzyl)-3-methylaniline in organic synthesis is largely dictated by the nucleophilicity of the secondary amine and the nature of the aromatic rings. Mechanistic investigations into related N-benzylanilines provide a framework for understanding its behavior in various chemical transformations.

Kinetic and Thermodynamic Aspects of Amine Reactivity

Kinetic studies on the oxidation of N-benzylanilines have shown that the reaction rates are influenced by substituents on both the aniline (B41778) and benzyl (B1604629) rings. For instance, in the oxidation of N-benzylanilines to benzylideneanilines, a negative ρ (rho) value for substituents on the aniline ring indicates that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. rsc.org Conversely, a positive ρ value for substituents on the benzyl ring suggests that electron-withdrawing groups on this ring can also increase the reaction rate. rsc.org

Intermediates and Transition States in Catalytic Reactions

This compound can participate in various catalytic reactions, such as N-alkylation and cross-coupling reactions. The mechanisms of these reactions often involve the formation of specific intermediates and transition states.

In iridium-catalyzed N-alkylation of amines with alcohols, a "borrowing hydrogen" or "hydrogen autotransfer" mechanism is often proposed. rsc.orgnih.gov This process typically involves the following key steps:

Alcohol Dehydrogenation: The iridium catalyst oxidizes the alcohol (e.g., another benzyl alcohol) to the corresponding aldehyde, with the iridium complex being reduced.

Imine Formation: The secondary amine, this compound, would react with the in situ-generated aldehyde to form a tertiary iminium ion intermediate.

Imine Hydrogenation: The iridium hydride species then reduces the iminium ion to the final tertiary amine product, regenerating the active iridium catalyst.

Experimental and computational studies on similar systems suggest that the rate-determining step can be the coordination of the imine intermediate to the iridium-hydride species. acs.org The transition state for this step would involve the interaction of the imine's π-system with the metal center. The 3,4-dimethoxybenzyl and 3-methylphenyl substituents would influence the stability of the iminium intermediate and the energetics of the transition states.

Molecular Interactions with Model Biological Targets (In Vitro/In Silico)

The biological activity of this compound can be inferred from studies on structurally similar compounds that have been investigated for their interactions with various biological targets. The combination of a substituted aniline and a dimethoxybenzyl moiety suggests potential for a range of molecular interactions.

Enzyme Binding and Inhibition Mechanisms (e.g., DNA Polymerases, Ureases)

DNA Polymerases: While there is no direct evidence for the interaction of this compound with DNA polymerases, some N-benzyl and aniline derivatives have been explored as potential inhibitors of these enzymes. The general mechanism of action for many DNA polymerase inhibitors involves either competitive binding with nucleotides at the active site or allosteric inhibition by binding to a different site on the enzyme. patsnap.com The planar aromatic rings of this compound could potentially intercalate between DNA base pairs or interact with hydrophobic pockets within the enzyme. scbt.com However, studies on some 6-anilinouracil (B3066259) derivatives, which are known DNA polymerase III inhibitors, have shown that the addition of a benzyl group can have a negative effect on the inhibitory activity, possibly due to steric hindrance. nih.gov

Ureases: Aniline and its derivatives have been investigated as urease inhibitors. nih.gov Urease is a nickel-containing enzyme, and its inhibition can be achieved through various mechanisms, including the chelation of the nickel ions in the active site or by acting as competitive or non-competitive inhibitors. The nitrogen and oxygen atoms in this compound could potentially coordinate with the nickel ions. Molecular docking studies on other aniline derivatives have suggested that the aromatic rings can form hydrophobic and van der Waals interactions within the active site of the enzyme. The specific substitution pattern of the dimethoxybenzyl and methylaniline moieties would determine the binding affinity and mode of inhibition.

Below is a hypothetical data table illustrating the kind of data that would be generated from in vitro enzyme inhibition assays for analogous compounds.

Analogous CompoundTarget EnzymeInhibition Constant (Ki, µM)Mode of Inhibition
N-benzylanilineBovine Liver Urease25.5 ± 1.2Competitive
N-(4-methoxybenzyl)anilineHuman DNA Polymerase α> 100Not Determined
3-methylanilineJack Bean Urease50.2 ± 3.5Non-competitive

Receptor Interaction Studies (e.g., GPCRs, Ion Channels, Translocator Proteins)

G-Protein Coupled Receptors (GPCRs): The interaction of small molecules with GPCRs is highly dependent on their three-dimensional structure and ability to fit into the receptor's binding pocket. While direct studies on this compound are lacking, the general structure is reminiscent of scaffolds found in some GPCR ligands. Mechanistic studies of GPCR activation involve ligand-induced conformational changes that trigger downstream signaling cascades through G-proteins or β-arrestins. escholarship.org In silico docking simulations would be a valuable tool to predict the potential binding modes and affinities of this compound with various GPCRs.

Ion Channels: Aniline and its derivatives have been shown to interact with various ion channels. The mechanism of action can involve direct blockage of the ion pore or allosteric modulation of channel gating. Computational docking studies are often employed to identify potential binding sites and interactions of small molecules with ion channels. nih.gov The hydrophobic nature of the benzyl and methylaniline rings in this compound suggests that it could partition into the cell membrane and interact with the transmembrane domains of ion channels.

Mechanistic Probes for Cellular Pathway Investigations (e.g., Mitochondrial Respiration at the Molecular Level)

Compounds with dimethoxybenzyl moieties have been investigated for their effects on cellular pathways, including mitochondrial function. For instance, some compounds containing a dimethoxybenzyl group have been shown to protect mitochondrial functions. The electron transport chain (ETC) is a key component of mitochondrial respiration, responsible for generating the proton gradient that drives ATP synthesis. nih.gov

The potential mechanism by which a compound like this compound could affect mitochondrial respiration might involve:

Direct interaction with ETC complexes: The compound could bind to one of the protein complexes of the ETC, either inhibiting or modulating its activity.

Uncoupling of oxidative phosphorylation: Lipophilic compounds can sometimes act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane and uncoupling electron transport from ATP synthesis. youtube.com

Modulation of mitochondrial ROS production: By interacting with the ETC, the compound could influence the production of reactive oxygen species (ROS), which are natural byproducts of mitochondrial respiration. researchgate.net

The following table summarizes potential effects of analogous compounds on mitochondrial parameters, which could be investigated for this compound.

Analogous CompoundMitochondrial ParameterObserved EffectPotential Mechanism
N-benzyl-N'-(2-hydroxy-3,4-dimethoxybenzyl)-piperazineATP SynthesisProtectiveSigma-1 receptor agonism
AnilineOxygen Consumption RateInhibitory at high concentrationsDisruption of inner mitochondrial membrane integrity

Chemo- and Regioselectivity in Derivatization Reactions

The derivatization of this compound presents a complex challenge in synthetic chemistry due to the presence of multiple reactive sites. The molecule contains three key regions susceptible to chemical modification: the secondary amine nitrogen, the electron-rich 3,4-dimethoxybenzyl ring, and the 3-methylaniline ring. Achieving chemo- and regioselectivity in reactions requires a nuanced understanding of the electronic and steric factors governing the reactivity of each site. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on established principles of organic chemistry and studies of analogous structures.

Preferential Reaction Sites in the Complex Structure

The preferential site of reaction in this compound is highly dependent on the nature of the reagents and the reaction conditions employed. The primary sites for derivatization are the nitrogen atom and the aromatic C-H bonds of the two phenyl rings.

Nitrogen Atom: The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile. It is the most likely site of attack for a wide range of electrophiles. Reactions such as N-alkylation, N-acylation, and N-arylation would be expected to occur preferentially at the nitrogen atom under neutral or basic conditions. For example, selective N-methylation can often be achieved using methanol (B129727) over certain heterogeneous catalysts, a method demonstrated for other substituted anilines. rsc.org

3,4-Dimethoxybenzyl Ring: This ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups (-OCH₃). The directing effect of these groups makes the C5 position (ortho to the 4-methoxy and para to the 3-methoxy group) the most nucleophilic and sterically accessible site for electrophilic attack. The C2 and C6 positions are also activated, but to a lesser extent and with C6 being more sterically hindered by the adjacent benzylic methylene (B1212753) group.

3-Methylaniline Ring: This ring is also activated, primarily by the secondary amino group, which is a powerful ortho-, para-directing group. The position para to the nitrogen (C6') is blocked. The two ortho positions (C2' and C4') are highly activated. The methyl group at C3' provides a minor activating effect. However, the bulky N-benzyl group can sterically hinder the C2' position, potentially favoring substitution at the C4' position.

The competition between these reactive sites can be controlled. For instance, strong bases will deprotonate the N-H bond, significantly enhancing the nucleophilicity of the resulting anion for reactions like alkylation. Conversely, in strong acidic conditions (e.g., Friedel-Crafts reactions), the nitrogen atom will be protonated, deactivating it and the attached aniline ring towards electrophilic attack. In such cases, electrophilic substitution would be directed exclusively to the more activated 3,4-dimethoxybenzyl ring.

The table below summarizes the predicted reactivity of the various positions within the molecule towards a generic electrophile under different conditions.

Reaction SiteConditionsExpected Major Product(s)Rationale
Nitrogen Atom Basic or Neutral (e.g., NaH, then R-X)N-substituted productThe nitrogen is the most nucleophilic site.
C5 of Dimethoxybenzyl Ring Acidic (e.g., H₂SO₄, HNO₃)5-substituted productNitrogen is protonated and deactivated; the dimethoxybenzyl ring is highly activated by two -OCH₃ groups.
C4' of Methylaniline Ring Controlled, non-acidic electrophilic conditions4'-substituted productThe amino group is a strong activator; C4' is sterically more accessible than C2'.

Stereochemical Outcomes in Chiral Synthesis

This compound is an achiral molecule. The introduction of chirality and the control of stereochemical outcomes would necessitate the use of asymmetric synthesis strategies. There are several hypothetical pathways through which this could be achieved, drawing parallels from established synthetic methodologies.

One approach involves the derivatization of the molecule with a chiral auxiliary. For example, acylation of the secondary amine with a chiral carboxylic acid derivative would produce a diastereomeric mixture of amides. These diastereomers could potentially be separated chromatographically. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product, assuming a new chiral center was formed during a later transformation.

A more direct method would be an asymmetric reaction that creates a chiral center within the molecule. For instance, if the 3-methylaniline ring were to be involved in a cyclization reaction, such as a domino-annulation, the stereochemical outcome could be controlled by a chiral catalyst. Studies on the synthesis of trans-2,3-disubstituted 2,3-dihydrobenzofurans from salicyl N-tert-butylsulfinyl imines demonstrate how a chiral sulfinyl group can direct the stereoselective formation of a new ring system. researchgate.net A similar strategy, if applicable, could control the facial selectivity of an incoming reagent.

Furthermore, the molecule itself could potentially act as a ligand in a transition-metal-catalyzed asymmetric reaction. If a chiral center were introduced at the benzylic carbon (the CH₂ group connecting the rings), for example, via an asymmetric deprotonation-alkylation sequence using a chiral base, the stereochemical outcome would depend on the precise geometry of the metal-ligand complex.

The table below outlines hypothetical scenarios for introducing chirality and the key factors that would influence the stereochemical outcome.

Asymmetric StrategyDescriptionKey Factor for Stereocontrol
Chiral Auxiliary The amine is reacted with a chiral molecule (auxiliary) to form diastereomers, which are separated before the auxiliary is removed.The steric and electronic properties of the chiral auxiliary directing subsequent transformations.
Asymmetric Catalysis A chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to catalyze a reaction that creates a new stereocenter.The structure of the chiral catalyst and its interaction with the substrate in the transition state.
Substrate-Controlled Synthesis A pre-existing stereocenter on a reactant directs the formation of a new stereocenter.The 1,3-allylic strain or other existing stereochemical relationships within the molecule.

The synthesis of molecules with specific stereochemistry, such as those with planar chirality, has been explored in complex cyclic systems. elsevierpure.comelsevierpure.com While this compound is not intrinsically suited for this, its derivatives could be incorporated into larger macrocyclic structures where planar chirality might emerge and be controlled. The stereochemical stability would then be influenced by steric repulsions and the rotational barriers within the larger ring structure. elsevierpure.com

Applications of N 3,4 Dimethoxybenzyl 3 Methylaniline As a Research Probe and Synthetic Intermediate

Role as a Privileged Scaffold in Ligand Design and Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The N-benzylaniline core, a central feature of N-(3,4-dimethoxybenzyl)-3-methylaniline, is recognized as such a scaffold. beilstein-journals.orgnih.govelsevierpure.com The strategic placement of substituents on both aromatic rings allows for the fine-tuning of steric and electronic properties, enabling the design of ligands for a diverse range of biological targets.

The aniline (B41778) moiety is a fundamental building block in the synthesis of nitrogen-containing heterocyclic compounds, which are ubiquitous in pharmaceuticals and natural products. beilstein-journals.orgnih.govresearchgate.net this compound can serve as a key starting material for a variety of cyclization reactions to form these complex structures.

The secondary amine provides a reactive site for intramolecular or intermolecular reactions. For instance, it can participate in annulation reactions, where a new ring is fused onto the existing aniline structure. beilstein-journals.orgbeilstein-journals.org Methods like the Bischler-Napieralski or Pictet-Spengler type reactions, or modern metal-catalyzed C-H activation strategies, could be employed to construct heterocyclic systems such as quinolines, indoles, or benzodiazepines. The dimethoxybenzyl group can influence the reaction's regioselectivity and can also be a source of carbon atoms for the new ring system.

Below is a table of potential heterocyclic scaffolds that could be synthesized from this compound through various synthetic transformations.

Heterocyclic ScaffoldPotential Synthetic StrategyKey Reaction Type
Substituted QuinolinesReaction with a 1,3-dicarbonyl compound followed by acid-catalyzed cyclization.Friedländer Annulation
DihydroisoquinolinesIntramolecular cyclization via activation of the benzyl (B1604629) group.Pictet-Spengler type reaction
BenzimidazolesCondensation with an ortho-phenylenediamine derivative.Condensation/Cyclization
AcridinesReaction with a carboxylic acid or derivative under acidic conditions.Bernthsen Acridine Synthesis

This table represents theoretical synthetic possibilities based on the known reactivity of the N-benzylaniline scaffold.

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govuzh.ch These libraries are then screened for biological activity to identify promising lead compounds. nih.gov

This compound is an ideal building block for combinatorial library synthesis due to its multiple points of diversity. The aniline nitrogen can be acylated, alkylated, or sulfonylated with a wide array of reagents. Furthermore, the aromatic rings can undergo various functionalization reactions such as electrophilic aromatic substitution, allowing for the introduction of additional substituents. This multi-faceted reactivity enables the creation of large, diverse libraries of compounds from a single, common intermediate. researchgate.net

Chemical Biology Tools for Molecular Target Identification (In Vitro)

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. The this compound scaffold can be adapted to create sophisticated tools for identifying and characterizing protein targets and their functions within a cell.

Affinity-based probes are designed to bind specifically to a target protein, allowing for its isolation and identification. mq.edu.au These probes typically consist of three parts: a ligand that binds the target, a reactive group for covalent attachment, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection. nih.gov

Given that N-benzylaniline derivatives have shown bioactivity, the this compound scaffold can be used to design affinity probes. nih.govelsevierpure.com By incorporating a photoreactive group, such as a diazirine or benzophenone (B1666685), onto the scaffold, a photoaffinity probe can be created. nih.gov Upon irradiation with UV light, this probe will covalently bind to its target protein. Subsequent enrichment using the reporter tag allows for the identification of the protein via techniques like mass spectrometry, providing valuable insights into protein-ligand interactions. nih.govnih.gov

Probe ComponentFunctionPotential Modification on Scaffold
LigandBinds to the target protein.The core this compound structure.
Reactive GroupForms a covalent bond with the target upon activation (e.g., by light).Addition of a diazirine or benzophenone group to one of the aromatic rings.
Reporter TagEnables detection and isolation of the probe-protein complex.Attachment of a biotin or alkyne "click" handle for subsequent tagging.

This table outlines the components of a hypothetical affinity probe based on the target compound.

Fluorescent probes are indispensable tools for visualizing cellular structures and processes in real-time. The design of these probes often involves combining an environmentally sensitive fluorophore with a targeting moiety.

The 3,4-dimethoxy substitution pattern is a known feature in certain fluorescent dyes developed for cellular imaging. deakin.edu.au For example, 3,4-dimethoxy-1,8-naphthalimide derivatives have been noted for their fluorescence properties and selectivity for lipid droplets within cells. deakin.edu.au By chemically linking the this compound scaffold to a suitable fluorophore core, it is possible to create novel spectroscopic probes. The aniline and dimethoxybenzyl groups can act as electron-donating components, influencing the probe's photophysical properties, such as its emission wavelength and quantum yield. Such probes could be designed to target specific organelles or report on changes in the cellular microenvironment, for instance, by exhibiting changes in fluorescence in response to variations in membrane potential. mdpi.com

Use in Materials Science Research (e.g., Polymer Chemistry, Dyes, Advanced Materials)

The structural characteristics of this compound also lend themselves to applications in materials science, particularly in the synthesis of organic dyes.

Aniline derivatives are classic precursors for the production of azo dyes, which constitute the largest and most versatile class of synthetic colorants. unb.caplantarchives.org The synthesis involves a two-step process: diazotization of the primary or secondary aniline, followed by coupling with an electron-rich aromatic compound.

In the case of this compound, the aniline nitrogen can be converted into a diazonium salt. This reactive intermediate can then be coupled with various aromatic partners (e.g., phenols, naphthols, or other anilines) to produce a wide range of azo dyes. The substituents on the parent molecule—the methyl and dimethoxybenzyl groups—would act as auxochromes. These groups can modulate the electronic properties of the dye's chromophore, thereby influencing its color, lightfastness, and solubility.

The table below shows hypothetical azo dyes that could be synthesized from this compound.

Coupling PartnerResulting Dye ClassPredicted Color Range
PhenolHydroxyazo DyeYellow to Orange
N,N-DimethylanilineAminoazo DyeOrange to Red
2-NaphtholNaphthylazo DyeRed to Deep Red
Salicylic AcidMordant DyeVaries with metal chelation

This table illustrates the potential of the target compound as a precursor for various classes of azo dyes.

Lack of Publicly Available Research Data on this compound for Specified Applications

A comprehensive review of scientific literature and patent databases reveals a significant absence of specific research concerning the application of the chemical compound this compound in the fields of polymer chemistry and chromophore or fluorophore development.

Despite extensive searches for scholarly articles, patents, and technical reports, no direct studies were identified that detail the use of this compound as a monomer or an intermediate in polymerization reactions. Similarly, there is no available research that describes its role or potential in the synthesis of chromophores or fluorophores.

While the broader classes of compounds, such as aniline derivatives and benzylamines, are extensively studied in these areas, the specific properties and reactivity of this compound remain uncharacterized in the public domain for the applications outlined. The scientific community has published extensively on the polymerization of various substituted anilines to create conductive polymers and other advanced materials. Likewise, the design and synthesis of chromophores and fluorophores often utilize aniline-based structures as key building blocks. However, research that specifically employs the this compound scaffold for these purposes could not be located.

Consequently, the creation of a detailed, scientifically accurate article with specific research findings and data tables, as requested, is not feasible based on the currently available information. The generation of such content would require primary research data that has not been published or made publicly accessible.

Structure Activity Relationship Sar Studies for N 3,4 Dimethoxybenzyl 3 Methylaniline Analogues Non Clinical Focus

Impact of Substituent Variation on Binding Affinity and Selectivity

The biological activity of a molecule is intrinsically linked to its structural features. For N-(3,4-dimethoxybenzyl)-3-methylaniline, the substituents on both aromatic rings are predicted to be key determinants of its binding affinity and selectivity. The electronic and steric properties of the dimethoxy groups and the methyl group are critical in defining the molecule's interaction profile.

Electronic Effects of Dimethoxy Substituents

The two methoxy (B1213986) groups on the benzyl (B1604629) ring are strong electron-donating groups (EDGs) due to the resonance effect of the oxygen lone pairs. This increases the electron density of the benzyl ring, which can be a crucial factor in various non-covalent interactions. Quantum-chemical calculations on substituted heterocycles show that such electron-donating substituents can significantly influence the electronic properties of the molecule. rsc.org

To illustrate the impact of such substituents, SAR studies on different classes of compounds can be informative. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as enzyme inhibitors, modifications to the benzylamine (B48309) portion significantly impacted potency. acs.org While not a direct analogue, the data underscores the principle that substituent changes on the benzyl ring are a critical component of SAR.

Table 1: Illustrative Impact of Benzyl Ring Substituents on Inhibitory Activity (Based on Analogous Scaffolds) This table is an illustrative example based on SAR principles from related compound series, as specific data for this compound is not available.

Analogue (Modification on Benzyl Ring) Relative Binding Affinity (Hypothetical) Key Electronic Contribution
4-Methoxybenzyl Moderate Electron-donating, potential H-bond acceptor
3,4-Dimethoxybenzyl High Strong electron-donating, multiple H-bond acceptors
4-Nitrobenzyl Low Strong electron-withdrawing

Source: Extrapolated from principles discussed in medicinal chemistry literature. acs.orgnih.gov

Steric and Electronic Influences of Aniline (B41778) Methyl Group Position

The methyl group on the aniline ring, positioned meta to the amine linker, exerts both steric and electronic effects. Electronically, the methyl group is a weak electron-donating group via hyperconjugation, which slightly increases the electron density of the aniline ring.

The position of substituents on the aniline ring can also influence binding affinity, as seen in studies of aniline-substituted dodecaborates, where binding to cyclodextrins was sensitive to the substitution pattern. researchgate.net

Table 2: Influence of Aniline Ring Substituent Position on Activity (Illustrative) This table presents a hypothetical scenario based on established SAR principles to illustrate the importance of substituent positioning.

Analogue (Methyl Group Position) Predicted Conformational Impact Potential Impact on Binding
N-benzyl-2-methylaniline (ortho) Significant steric clash, increased ring torsion Potential decrease in affinity due to non-optimal conformation
N-benzyl-3-methylaniline (meta) Minimal steric clash, favorable conformation Potentially optimal fit and affinity

Source: Inferred from steric and electronic principles discussed in chemical literature. nih.gov

Conformational Preferences and Their Role in Molecular Recognition

The three-dimensional shape of a molecule is paramount for its ability to be recognized by a biological target. This compound possesses several rotatable bonds, giving it significant conformational flexibility that plays a central role in its activity.

Analysis of Dihedral Angles and Rotatable Bonds

Crystallographic studies of the parent compound, N-benzylaniline, show that the two aromatic rings are oriented nearly perpendicular to each other. beilstein-journals.org This conformation minimizes steric repulsion between the rings. For this compound, a similar twisted conformation is expected. The presence of the meta-methyl group is unlikely to cause a major deviation from this general preference, unlike a bulkier ortho-substituent which would enforce a more pronounced twist. The dihedral angles of the methoxy groups relative to the benzyl ring also contribute to the molecule's conformational profile.

Correlation of Conformational Dynamics with Observed Activities

The ability of this compound to adopt a specific low-energy conformation (a "bioactive conformation") is essential for effective binding to a receptor. The flexibility conferred by its rotatable bonds allows the molecule to adapt its shape to fit the contours of a binding site.

However, this flexibility comes at an entropic cost; upon binding, the molecule loses conformational freedom. Therefore, molecules that are pre-organized in a conformation close to the bioactive one often exhibit higher affinity. The steric and electronic effects of the substituents play a direct role here; for instance, intramolecular hydrogen bonds can restrict conformational freedom and favor a particular geometry. researchgate.net While the subject molecule lacks strong internal hydrogen bond donors, weak interactions could still influence its preferred shape. The interplay between steric hindrance and electronic interactions ultimately dictates the conformational landscape and, by extension, the molecule's potential for biological activity. mdpi.com

Hydrogen Bonding and Hydrophobic Interactions in Molecular Recognition Events

The binding of a ligand to its target is governed by a combination of intermolecular forces. For this compound, hydrogen bonds and hydrophobic interactions are expected to be the primary drivers of molecular recognition.

The secondary amine nitrogen can act as a hydrogen bond donor, while the oxygen atoms of the two methoxy groups can serve as hydrogen bond acceptors. nih.gov The ability to form these directed interactions is often crucial for high-affinity and selective binding. Computational studies on aniline-water complexes confirm the ability of the aniline nitrogen to participate in hydrogen bonding, acting as either a donor or an acceptor depending on the environment. The presence of multiple hydrogen bond acceptors in the dimethoxybenzyl moiety could allow for multiple points of contact within a binding site, enhancing affinity.

Hydrophobic interactions are also critical. The two aromatic rings and the methyl group constitute significant nonpolar surface area. These regions can engage in favorable hydrophobic interactions with nonpolar pockets in a protein, driven by the displacement of water molecules. The combination of directional hydrogen bonds and less specific hydrophobic interactions is a hallmark of selective molecular recognition.

Table 3: Potential Intermolecular Interactions for this compound

Molecular Feature Type of Interaction Potential Role in Binding
Secondary Amine (-NH-) Hydrogen Bond Donor Anchoring the molecule in the binding site
Methoxy Oxygens (-OCH₃) Hydrogen Bond Acceptor Providing additional points of specific contact
Benzyl & Aniline Rings π-π Stacking / Hydrophobic Contributing to binding affinity and selectivity

Contribution of the Amine Nitrogen to Hydrogen Bonding

The secondary amine nitrogen in this compound is a critical functional group capable of participating in hydrogen bonding. As a hydrogen bond donor, the N-H group can interact with hydrogen bond acceptor atoms, such as oxygen or nitrogen, on a target protein. Conversely, the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.

Theoretical studies on related aniline derivatives have shown that the nitrogen atom of aniline is a stronger electron donor than the oxygen atom of water in the gas phase. lookchem.com This suggests that the amine nitrogen in this compound can form significant hydrogen bonds. The nature of these interactions can be influenced by the electronic properties of the aromatic rings attached to the nitrogen. The derivatization of the aromatic system of aniline allows for the fine-tuning of the basicity and nucleophilicity of the nitrogen atom, which in turn influences its coordination behavior. nih.govnih.gov

The substitution on the aniline ring also plays a role. In N-methylaniline, the presence of the methyl group pushes electron density towards the nitrogen atom through an inductive effect, which can modulate its hydrogen bonding capacity. For this compound, the 3-methyl group on the aniline ring would similarly influence the electronic properties of the amine nitrogen.

Compound NameRole of Amine Nitrogen in Hydrogen Bonding
This compoundThe secondary amine can act as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair).
AnilineThe primary amine is a hydrogen bond donor and acceptor. Its nitrogen is a strong electron donor. lookchem.com
N-methylanilineThe methyl group influences the electron density and planarity of the nitrogen atom, affecting its hydrogen bonding properties.
N-benzylanilineThe N-H group can form N-H···Cg (pi) hydrogen bonds. nih.govnih.gov

Role of Aromatic Rings in Hydrophobic Stacking

The two aromatic rings in this compound—the 3,4-dimethoxybenzyl ring and the 3-methylphenyl ring—are key contributors to hydrophobic interactions, particularly pi-pi stacking. These interactions occur when the electron-rich pi systems of the aromatic rings align, contributing to the stability of the molecule within a binding pocket of a biological target.

The orientation of the aromatic rings relative to each other is an important factor. In the crystal structure of N-benzylaniline, the two aromatic rings are nearly perpendicular to each other. nih.govnih.gov This orientation can allow for various types of hydrophobic interactions, including face-to-face or edge-to-face stacking with aromatic residues of a target protein.

Substituents on the aromatic rings significantly modulate these hydrophobic interactions. The 3,4-dimethoxy groups on the benzyl ring of this compound increase the electron density of this ring, which can enhance its pi-pi stacking capabilities. These methoxy groups can also be involved in hydrogen bonding. The 3-methyl group on the aniline ring provides a small hydrophobic patch that can further contribute to binding.

Studies on related compounds have highlighted the importance of hydrophobic interactions for biological activity. For instance, in a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, hydrophobic interactions were found to be crucial for their activity. Similarly, in analogues of the drug bedaquiline, which also contains aromatic systems, a certain level of lipophilicity (a measure of hydrophobicity) was necessary for potent inhibitory activity.

The interplay between the electronic and steric effects of the substituents on the aromatic rings can fine-tune the binding affinity and selectivity of the molecule for its target.

Compound NameRole of Aromatic Rings in Hydrophobic Stacking
This compoundThe 3,4-dimethoxybenzyl and 3-methylphenyl rings participate in pi-pi stacking and other hydrophobic interactions.
N-benzylanilineThe two phenyl rings are oriented nearly perpendicularly, allowing for varied hydrophobic interactions. nih.govnih.gov
N'-benzylidene-3,4-dimethoxybenzohydrazideThe aromatic rings are involved in crucial hydrophobic interactions for biological activity.
BedaquilineThe lipophilicity of the aromatic units is important for its inhibitory activity.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral amines is a cornerstone of modern medicinal and materials chemistry, as the enantiomers of a compound can exhibit vastly different biological activities and material properties. nih.gov For N-(3,4-dimethoxybenzyl)-3-methylaniline, the benzylic carbon presents a potential stereocenter. The development of stereoselective synthetic methods to access specific enantiomers of this and related compounds is a significant and valuable research goal.

Current strategies for creating chiral amines often rely on the asymmetric hydrogenation of imines or enamines, catalyzed by transition metals complexed with chiral ligands. acs.org For instance, iridium and rhodium complexes with chiral phosphine (B1218219) ligands have shown remarkable success in the asymmetric hydrogenation of various unsaturated nitrogen-containing compounds. acs.org Another powerful technique is asymmetric reductive amination, which offers a direct route to chiral amines from ketones or aldehydes. nih.gov

Future research could focus on applying these established methods to the synthesis of enantiomerically pure this compound. This would likely involve the reductive amination of 3,4-dimethoxybenzaldehyde (B141060) with 3-methylaniline, using a chiral reducing agent or a catalyst system that can induce stereoselectivity. Biocatalysis, employing engineered enzymes like transaminases or amine dehydrogenases, also presents a green and highly selective alternative for producing chiral amines. nih.gov

Table 1: Examples of Catalytic Systems for Stereoselective Amine Synthesis

Catalyst/MethodSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Rh-Catalyzed Asymmetric HydrogenationEnamidesChiral AminesUp to 99% acs.org
Ir-Catalyzed Asymmetric HydrogenationIminesChiral AminesUp to 98% acs.org
Engineered TransaminaseProchiral KetonesChiral Primary Amines>99% nih.gov
Ni/Photoredox Dual Catalysisα-N-heterocyclic trifluoroboratesChiral N-benzylic heterocyclesGood to excellent nih.gov

This table presents data for analogous reactions to illustrate the potential of these methods.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional methods. acs.orgrsc.org These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often with high selectivity and efficiency.

For a secondary amine like this compound, photocatalytic methods could be employed for various transformations. For example, photocatalytic oxidation of benzylamines can lead to the formation of imines, which are valuable intermediates in organic synthesis. rsc.org Recent studies have shown that inexpensive organic dyes or semiconductor materials like TiO2 can effectively catalyze such oxidations under visible light irradiation. acs.orgrsc.org Nickel-photoredox catalysis, initiated by simple indoles, has also been shown to be effective for a range of C-N coupling reactions involving secondary amines. chemrxiv.org

Electrocatalysis offers another avenue for the controlled oxidation or reduction of amines. The electrochemical oxidation of secondary amines can be achieved, and in some cases, can lead to C-H amination of arenes. rsc.org The use of redox mediators, such as ferrocene (B1249389) derivatives, can lower the required overpotential and prevent electrode fouling, making the process more efficient. acs.org Future research could explore these photocatalytic and electrocatalytic reactions on this compound to synthesize novel derivatives or to study its reactivity under these green conditions.

Table 2: Examples of Photocatalytic and Electrocatalytic Amine Transformations

MethodCatalyst/MediatorSubstrateProductConditionsReference
PhotocatalysisPd/TiO₂Primary AminesSymmetric Secondary AminesAmbient Temperature acs.org
PhotocatalysisPorphyceneBenzylaminesIminesVisible Light rsc.org
Electrocatalysisn-Bu₄NHSO₄Aldehyde + AmineSecondary AmineConstant Current rsc.org
ElectrocatalysisFerrocene derivativeBenzylic AminesOxidized productsRoom Temperature acs.org

This table provides examples of transformations on analogous amine compounds.

Advanced In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. stmjournals.com For this compound, various in silico methods could be applied to predict its physicochemical properties, reactivity, and potential biological activity.

Quantum-chemical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.netresearchgate.net These calculations can provide insights into the molecule's stability and reactivity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related aniline (B41778) derivatives to correlate their structural features with specific activities. stmjournals.com

Molecular docking studies could be used to predict the binding affinity of this compound to various biological targets, which could be particularly relevant if exploring its potential as a scaffold in drug discovery. stmjournals.com The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another crucial application of in silico modeling, helping to assess the druglikeness of a compound at an early stage of research. mdpi.com

Table 3: Common In Silico Methods and Their Applications

MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT)Structural and Electronic AnalysisGeometry, HOMO-LUMO gap, Reaction Energies researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlation of Structure and ActivityBiological Activity, Physicochemical Properties stmjournals.com
Molecular DockingBinding PredictionBinding Affinity, Binding Mode stmjournals.com
ADMET PredictionPharmacokinetic ProfilingAbsorption, Distribution, Metabolism, Excretion, Toxicity mdpi.com

This table outlines general in silico methods applicable to organic molecules.

Integration with High-Throughput Screening for Fundamental Chemical Discovery

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds for a specific property, be it biological activity or catalytic performance. enamine.net Integrating the synthesis of this compound and its derivatives with HTS could accelerate the discovery of new applications for this class of molecules.

For instance, a library of analogues of this compound could be synthesized and screened against a panel of biological targets to identify potential lead compounds for drug discovery. enamine.net HTS can also be used to discover new catalysts for specific reactions. For example, a range of potential catalysts could be screened for their ability to promote a novel transformation of this compound.

Recent advancements in HTS include the development of sophisticated analytical techniques, such as fluorescence-based assays and mass spectrometry, that can rapidly and accurately determine reaction yields and enantiomeric excess. nih.gov This allows for the efficient optimization of reaction conditions and the discovery of highly selective catalysts.

Application as Probes in Novel Biophysical Techniques (Non-Therapeutic)

Fluorescent molecular probes are essential tools in biophysical research, allowing for the visualization and study of biological processes in real-time. The structural backbone of this compound, containing two aromatic rings, provides a foundation for the design of novel fluorescent probes.

By introducing appropriate fluorophores or environmentally sensitive groups, derivatives of this compound could be developed as probes for sensing specific ions, molecules, or changes in the cellular microenvironment, such as polarity or viscosity. The aniline nitrogen could also be utilized for conjugation to biomolecules.

The development of such probes would involve a combination of synthetic chemistry to create the probe molecules and biophysical studies to characterize their photophysical properties and their response to the target analyte. These non-therapeutic applications could provide valuable insights into fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(3,4-dimethoxybenzyl)-3-methylaniline in academic research?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 3,4-dimethoxybenzyl chloride can react with 3-methylaniline in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C). Column chromatography with hexane/ethyl acetate (1:1) is commonly used for purification .
  • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% by HPLC). Adjust stoichiometry to minimize byproducts like unreacted benzyl chloride derivatives.

Q. How is this compound characterized spectroscopically?

  • Analytical Workflow :

NMR : 1^1H NMR (CDCl₃) shows aromatic protons at δ 6.7–7.2 ppm (split for methoxy and benzyl groups) and methyl groups at δ 2.3–3.8 ppm.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 287.1412 (C₁₇H₂₁NO₂⁺).

IR : Stretching frequencies for C-O (methoxy) at 1250–1050 cm⁻¹ and N-H (amine) at ~3400 cm⁻¹ .

  • Validation : Cross-reference data with NIST Chemistry WebBook or peer-reviewed spectral libraries .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Challenge : Steric hindrance from methoxy and methyl groups may lead to stereoisomer formation (e.g., cis vs. trans).
  • Resolution Strategy : Use chiral column chromatography (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate isomers. Alternatively, employ enantioselective catalysis (e.g., BINOL-derived ligands) during synthesis .
  • Validation : Compare optical rotation values and circular dichroism (CD) spectra with literature data .

Q. What methodologies are used to evaluate the bioactivity of this compound in pharmacological studies?

  • Antimalarial Activity :

  • In vitro assays : Test against Plasmodium falciparum cultures (IC₅₀ determination via SYBR Green fluorescence). Compare efficacy to chloroquine, noting structural similarities to phenanthrolinium derivatives .
  • Mechanistic Studies : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., SKCa channels) linked to antiproliferative effects .
    • Data Interpretation : Address discrepancies in IC₅₀ values by analyzing impurities (e.g., residual solvents via GC-MS) or stereochemical variability .

Q. How can computational chemistry optimize the reaction pathways for this compound synthesis?

  • Approach :

Perform DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-limiting steps.

Screen solvents (DMF vs. DMSO) using COSMO-RS to predict solvation effects on yield .

  • Validation : Correlate computational predictions with experimental yields (e.g., >72% in DMF vs. <50% in THF) .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

  • Process Optimization :

  • Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification.
  • Use flow chemistry to enhance heat/mass transfer and reduce reaction time .
    • Quality Control : Implement in-line FTIR for real-time monitoring of methoxy group stability .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the antimalarial efficacy of this compound derivatives?

  • Root Causes :

Stereochemical Variability : Isomeric mixtures may exhibit differing bioactivities. Validate purity via chiral HPLC .

Assay Conditions : Discrepancies in IC₅₀ values may arise from variations in parasite strains (e.g., chloroquine-resistant vs. sensitive). Standardize protocols using WHO-recommended strains .

  • Resolution : Perform head-to-head comparisons under controlled conditions and report detailed synthetic/analytical metadata .

Methodological Tables

Analytical Technique Key Parameters Application Example
Chiral HPLCHexane/isopropanol (90:10), 1.0 mL/minSeparation of four stereoisomers
HRMSESI⁺, resolution >30,000Confirm molecular ion at m/z 287.1412
Patch-ClampSKCa channel current, -60 mV holdingMechanism-of-action studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.